Laquinimod

Descripción general

Descripción

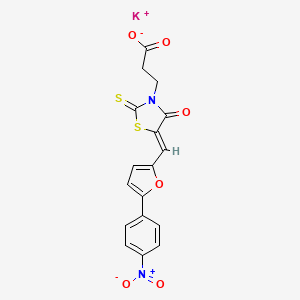

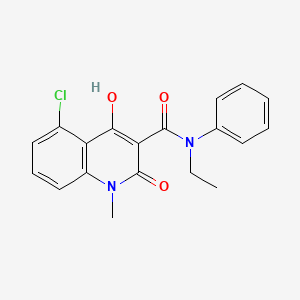

Laquinimod es un inmunomodulador experimental desarrollado por Active Biotech y Teva Pharmaceutical Industries. Se está investigando principalmente como un tratamiento oral para la esclerosis múltiple y la enfermedad de Huntington . This compound es un derivado de quinolina-3-carboxamida y es conocido por sus potenciales propiedades neuroprotectoras y antiinflamatorias .

Aplicaciones Científicas De Investigación

Laquinimod tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo para estudiar la reactividad de los derivados de quinolina.

Biología: Se utiliza para investigar el papel de los inmunomoduladores en la regulación de las respuestas inmunitarias.

Medicina: this compound se está estudiando por su potencial para tratar la esclerosis múltiple y la enfermedad de Huntington.

Mecanismo De Acción

Laquinimod ejerce sus efectos a través de varios mecanismos:

Inmunomodulación: This compound modula el sistema inmunitario al afectar la actividad de varias células inmunitarias, incluidas las células dendríticas y las células asesinas naturales.

Neuroprotección: Se ha demostrado que tiene efectos neuroprotectores al reducir la inflamación y prevenir el daño neuronal.

Análisis Bioquímico

Biochemical Properties

Laquinimod has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to downregulate astrocytic and microglial activation, common pathways in neurodegenerative diseases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses, particularly those involving NK cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is believed to involve the modulation of neuroprotective pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in the R6/2 mouse model of Huntington’s disease, treatment with this compound improved motor impairment, weight course, and extended survival .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Laquinimod se sintetiza mediante un proceso de varios pasos que involucra los siguientes pasos clave:

Formación del núcleo de quinolina: La síntesis comienza con la formación de la estructura del núcleo de quinolina.

Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos carboxamida e hidroxilo, al núcleo de quinolina.

Modificaciones finales:

La producción industrial de this compound implica la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para obtener el producto deseado.

Análisis De Reacciones Químicas

Laquinimod experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en el compuesto.

Sustitución: El átomo de cloro en this compound puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

Laquinimod es estructuralmente similar a otros derivados de quinolina, como roquinimex (linomida). this compound tiene varias propiedades únicas:

Perfil de seguridad mejorado: A diferencia de roquinimex, que se asoció con eventos adversos graves, this compound ha mostrado un perfil de seguridad más favorable en los ensayos clínicos.

Eficacia mejorada: This compound ha demostrado una mejor eficacia en la reducción de la actividad de la enfermedad y la prevención de la atrofia cerebral en comparación con otros compuestos similares.

Los compuestos similares incluyen:

Roquinimex (Linomida): Otro derivado de quinolina estudiado para la esclerosis múltiple.

Fingolimod: Un inmunomodulador oral utilizado para el tratamiento de la esclerosis múltiple.

Fumarato de dimetilo: Otro tratamiento oral para la esclerosis múltiple con propiedades inmunomoduladoras.

La combinación única de efectos inmunomoduladores y neuroprotectores de this compound lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas.

Propiedades

IUPAC Name |

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWPCEFFIHSJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179536 | |

| Record name | Laquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248281-84-7 | |

| Record name | Laquinimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laquinimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAQUINIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in this compound-treated mice and the abolishment of this compound's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []

ANone: While the exact mechanisms are still being investigated, this compound's activation of AhR leads to several downstream effects:

- Modulation of myeloid cells: this compound promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]

- Regulation of T cell responses: this compound indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]

- Impact on astrocytes: this compound regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []

A: Studies suggest that this compound's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] this compound treatment did not directly alter T cell function in isolation. []

ANone: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.

ANone: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.

ANone: The provided abstracts do not explicitly mention specific stability data for this compound under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.

ANone: this compound is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.

ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.

A: Research on a group of Quinoline-3-Carboxamides, including this compound, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []

ANone: Information regarding specific SHE regulations and compliance for this compound is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.

A: * Absorption: this compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]

A: this compound's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that this compound reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: this compound effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that this compound reduces the production of inflammatory molecules and protects against neuronal injury. [, ]

A: Yes, this compound has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)